4,9-Diamantanedicarboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-dicarboxylic acid |
InChI |
InChI=1S/C16H20O4/c17-13(18)15-1-7-8-4-16(14(19)20)5-9(7)11(3-15)12(6-16)10(8)2-15/h7-12H,1-6H2,(H,17,18)(H,19,20) |
InChI Key |
NITPEEZLMYVWDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4(CC2C5CC1(CC3C5C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4,9 Diamantanedicarboxylic Acid
Established Synthetic Pathways to 4,9-Diamantanedicarboxylic Acid
The synthesis of this compound is primarily achieved through two well-established routes: a multi-step sequence involving bromination, hydrolysis, and oxidation, and a more direct carboxylation method.
Bromination-Hydrolysis-Oxidation Sequences
A common and effective method for synthesizing this compound begins with the selective bromination of the diamantane core at its apical positions (4 and 9). This is typically followed by hydrolysis of the resulting dibromide to a diol, which is then oxidized to the final dicarboxylic acid.
The initial step involves the bis-apical bromination of diamantane. This can be accomplished using bromine in a suitable solvent like Freon 113 with an iron catalyst at room temperature, yielding 4,9-dibromodiamantane (B8645885). researchgate.net The subsequent hydrolysis of the dibrominated intermediate to 4,9-dihydroxydiamantane (B8645096) is often carried out in a mixture of dimethylformamide (DMF), water, and hydrochloric acid under reflux conditions. researchgate.net The final step is the oxidation of the diol to this compound. smolecule.com
A detailed representation of this sequence is as follows:
Bromination: Diamantane is treated with bromine and iron in Freon 113 at room temperature, resulting in a 62% yield of 4,9-dibromodiamantane. researchgate.net
Hydrolysis: The 4,9-dibromodiamantane is then refluxed with a mixture of DMF, water, and HCl to produce 4,9-dihydroxydiamantane in 70% yield. researchgate.net
Oxidation: The diol is subsequently oxidized to yield the target this compound. smolecule.com
Koch-Haaf Carboxylation of Diamantane Derivatives
The Koch-Haaf reaction provides a more direct route to carboxylic acids from alcohols or alkenes using carbon monoxide in a strong acid medium. nih.govyoutube.com This method can be adapted for the synthesis of this compound from diamantane derivatives.
In a typical procedure, a diamantanol derivative is carboxylated in a one-pot process using concentrated sulfuric acid and carbon monoxide under elevated pressure. smolecule.com For instance, using 98% sulfuric acid and 5 equivalents of carbon monoxide at 80°C, a 78% yield of this compound can be achieved. smolecule.com This method is advantageous due to its high efficiency and minimal side products. smolecule.com The reaction can also be performed starting from diamantane itself, which is oxidized in situ. For example, oxidation of diamantane with 96% sulfuric acid at 75°C can yield diamantane-4,9-diol, which can then undergo carboxylation. rsc.org
| Reaction | Reagents and Conditions | Yield | Reference |
| Koch-Haaf Carboxylation | 98% Sulfuric Acid, 5 eq. CO, 80°C | 78% | smolecule.com |
| Oxidation of Diamantane | 96% Sulfuric Acid, 75°C | - | rsc.org |
Selective Functionalization Techniques at Apical Positions
Achieving selectivity for the apical (4 and 9) positions over the more numerous medial positions is a key challenge in diamantane chemistry. The steric accessibility of the apical positions often plays a crucial role in directing functionalization. nih.gov
Photoacetylation of diamantane with diacetyl, for example, shows a strong preference for the apical positions, with a reported 5.5:1 ratio of apical to medial mono-acetylation. nih.govresearchgate.net This high selectivity is attributed to the greater polarizability of the apical C-H bonds. chemrxiv.org The resulting acetylated products can then be converted to the corresponding hydroxy derivatives through Baeyer-Villiger oxidation and subsequent hydrolysis, providing a pathway to 4,9-disubstituted diamantanes. researchgate.netacs.org
Photoredox catalysis has also emerged as a powerful tool for selective C-H functionalization. acs.orgnih.gov By using a highly oxidizing photocatalyst, it is possible to generate a diamantyl radical cation, which can then be deprotonated to form a radical at the apical position, leading to selective functionalization. chemrxiv.orgacs.orgnih.gov
Synthesis of Related Diamantanedicarboxylic Acid Isomers
While this compound is a primary target, the synthesis of other dicarboxylic acid isomers is also of interest for comparative studies and for accessing materials with different geometries. For instance, chlorination of diamantane at 0°C with aluminum chloride and acetyl chloride yields a mixture of 1- and 4-chlorodiamantane, which can be separated and potentially converted to the corresponding dicarboxylic acids. rsc.org The synthesis of various isomers of other diaminobutanoic acids has also been reported, highlighting the broader interest in isomeric control in complex molecules. nih.govnih.gov
Derivatization Strategies during Synthesis for Research Intermediates
The synthesis of this compound can be strategically modified to produce a variety of research intermediates. The carboxylic acid groups themselves serve as versatile handles for further transformations. smolecule.com
Chemical Reactivity and Derivatization Studies of 4,9 Diamantanedicarboxylic Acid
Carboxylic Acid Functional Group Transformations
The two carboxylic acid groups at the 4 and 9 positions of the diamantane scaffold are the primary sites for a variety of chemical modifications.
The conversion of the carboxylic acid groups of 4,9-diamantanedicarboxylic acid into esters is a fundamental transformation. This reaction, known as Fischer esterification, involves heating the dicarboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed. masterorganicchemistry.com
The synthesis of esters from this compound can be achieved through various methods. smolecule.com A common approach involves the reaction with an alcohol in the presence of an acid catalyst. chemguide.co.uk The reactivity in esterification can be influenced by the steric hindrance around the carboxylic acid groups and the nature of the alcohol. For dicarboxylic acids, the reaction can yield both monoesters and diesters, and the selectivity can be controlled by adjusting the reaction conditions and the stoichiometry of the reactants. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Ethanol | Sulfuric Acid | 4,9-Di(ethoxycarbonyl)diamantane |
| This compound | Methanol | Hydrogen Chloride | 4,9-Di(methoxycarbonyl)diamantane |
This table illustrates typical esterification reactions of this compound.
Decarboxylation, the removal of a carboxyl group as carbon dioxide, can occur under specific conditions. smolecule.com For many carboxylic acids, this process requires high temperatures. However, the stability of the resulting carbanion or carbocation intermediate can significantly influence the reaction conditions. In the context of this compound, the rigid diamantane cage would need to accommodate any electronic changes resulting from decarboxylation.
The decarboxylation of carboxylic acids can sometimes proceed through a concerted mechanism, particularly in β-keto acids or malonic acid derivatives, where a cyclic transition state is formed. masterorganicchemistry.com While this compound does not fit this profile, thermal or catalytic methods could potentially induce decarboxylation to yield diamantane or mono-substituted diamantane carboxylic acid. The analysis of the product distribution would be crucial to understanding the regioselectivity and efficiency of such a reaction. Studies on the decarboxylation of similar bridged polycyclic dicarboxylic acids could provide insights into the expected pathways.
The carboxylic acid groups of this compound can be reduced to form the corresponding diol, 4,9-bis(hydroxymethyl)diamantane, or the dialdehyde (B1249045) derivative. smolecule.com
The reduction to primary alcohols is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). chemistrysteps.comyoutube.com LiAlH₄ is a powerful and versatile reducing agent capable of reducing a wide range of carbonyl compounds, including carboxylic acids. youtube.com The reaction proceeds via a nucleophilic acyl substitution followed by reduction of the intermediate aldehyde. chemistrysteps.com Borane is another effective reagent that offers good selectivity for the reduction of carboxylic acids. youtube.com
The partial reduction of carboxylic acids to aldehydes is a more challenging transformation as aldehydes are generally more reactive than their parent carboxylic acids and are easily reduced further to alcohols. chemistrysteps.com However, specialized methods have been developed to achieve this conversion. One approach involves the use of less reactive hydride reagents at low temperatures. For example, diisobutylaluminum hydride (DIBAL-H) can be used to reduce esters to aldehydes at low temperatures, suggesting a two-step approach where this compound is first esterified and then reduced. youtube.com More direct methods for the reduction of carboxylic acids to aldehydes have also been reported, often employing catalytic systems or specific activating agents to control the reactivity. chemistrysteps.comorganic-chemistry.orgrsc.org
| Starting Material | Reagent(s) | Product |
| This compound | 1. LiAlH₄, 2. H₃O⁺ | 4,9-Bis(hydroxymethyl)diamantane |
| This compound | 1. BH₃·THF, 2. H₂O | 4,9-Bis(hydroxymethyl)diamantane |
| 4,9-Di(alkoxycarbonyl)diamantane | 1. DIBAL-H, -78 °C, 2. H₂O | 4,9-Diamantanedicarboxaldehyde |
This table summarizes common reduction reactions for this compound and its ester derivatives.
Halogenation of this compound can occur at two distinct locations: the diamantane core and the α-position to the carboxylic acid groups.
Halogenation of the diamantane core itself typically involves electrophilic substitution reactions. Given the saturated, polycyclic nature of the diamantane framework, these reactions would likely require harsh conditions or specific catalysts to activate the C-H bonds. The regioselectivity of such a reaction would be of significant interest, as the bridgehead positions of the diamantane cage have different reactivities.
Halogenation at the α-position of the carboxylic acid can be achieved through the Hell-Volhard-Zelinsky reaction. youtube.com This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by an aqueous workup. youtube.com The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes and reacts with bromine at the α-carbon. youtube.com This method would introduce bromine atoms at the carbons adjacent to the carbonyl groups of this compound.
Advanced Reactions and Molecular Transformations
Beyond the standard transformations of the carboxylic acid groups, the unique structure of this compound allows for more complex molecular rearrangements and expansions.
Amidation Reactions and Carboxamide Derivative Formation
The presence of two carboxylic acid groups allows this compound to undergo amidation reactions, most notably in the synthesis of polyamides. These polymers are prized for their potential in high-performance applications, owing to the rigidity and thermal stability conferred by the diamantanoid core. rasayanjournal.co.in
The formation of polyamides from dicarboxylic acids and diamines is a well-established process, typically proceeding through polycondensation. nih.gov While specific studies detailing the synthesis of simple carboxamide derivatives of this compound are not extensively documented in publicly available literature, the principles of polyamide formation provide insight into its reactivity. The general method involves the reaction of the dicarboxylic acid with a diamine, often at elevated temperatures. nih.gov
One common laboratory-scale method for polyamide synthesis that can be applied to this compound is the Yamazaki-Higashi phosphorylation reaction. This direct polycondensation method utilizes a condensing agent, such as triphenyl phosphite (B83602) in the presence of pyridine, to facilitate the reaction between the diacid and a diamine under milder conditions, thereby avoiding the need for highly reactive acid chlorides. rasayanjournal.co.in
Table 1: General Conditions for Polyamide Synthesis via Yamazaki-Higashi Phosphorylation
| Parameter | Condition |
| Reactants | Dicarboxylic Acid, Diamine |
| Condensing Agent | Triphenyl Phosphite (TPP), Pyridine (Py) |
| Solvent | N-methyl-2-pyrrolidone (NMP) |
| Solubility Promoters | Lithium Chloride (LiCl), Calcium Chloride (CaCl2) |
| Temperature | ~110°C |
| Atmosphere | Inert (e.g., Nitrogen) |
This table represents a general procedure and may require optimization for the specific reactants. rasayanjournal.co.in
The synthesis of polyamides from rigid and sterically hindered dicarboxylic acids, such as those based on bicyclo[2.2.2]octane, has been studied, providing a model for the behavior of the even more sterically demanding this compound. capes.gov.br These studies indicate that the reactivity of the second carboxylic acid group can be sterically hindered after the first has reacted. capes.gov.br
Interaction Studies with Diverse Reagents
The carboxylic acid functional groups of this compound are key to its interaction with a variety of reagents, particularly in the formation of metal-organic frameworks (MOFs). In this context, the dicarboxylic acid acts as an organic linker, coordinating with metal ions to create extended, often porous, structures. smolecule.comcd-bioparticles.net The geometry and rigidity of the diamantane backbone play a crucial role in dictating the final architecture of the MOF. smolecule.com
MOFs are synthesized by combining a metal source with the organic linker under various conditions, often solvothermally. nih.gov The interaction between the carboxylate groups of this compound and the metal centers is a dative bond, a fundamental concept in coordination chemistry. uci.edu The resulting MOFs can exhibit a range of properties and potential applications, which are influenced by both the metal ion and the structure of the organic linker. rsc.org
Studies on other rigid dicarboxylic acids, like (Z)-4,4′-stilbene dicarboxylic acid, demonstrate how the geometry of the linker directs the formation of either 2D or 3D frameworks. rsc.org While specific studies detailing the full range of MOFs synthesized from this compound are emerging, its potential as a linker is clear. smolecule.com The interaction with different metal ions (e.g., copper, zinc, cobalt) and the use of co-ligands can lead to a diverse array of coordination polymers with unique structural and functional properties. nih.govmdpi.com
The study of how this compound interacts with different reagents is crucial for the rational design of new materials. For instance, in the context of MOF synthesis, precise control over the reaction conditions can influence defect engineering, leading to materials with tailored properties. smolecule.com
Advanced Applications and Materials Science Utilizing 4,9 Diamantanedicarboxylic Acid
Role in Polymer Chemistry and High-Performance Polymer Synthesis
The rigid and thermally stable nature of the diamantane cage makes 4,9-diamantanedicarboxylic acid an attractive monomer for the synthesis of high-performance polymers. Its bifunctional nature, with carboxylic acid groups at the apical positions, allows for its integration into polymer backbones, significantly influencing the final properties of the material.
Monomer for Polyesters and Polyamides
As a dicarboxylic acid, this compound can be employed in polycondensation reactions with diols and diamines to produce polyesters and polyamides, respectively. The incorporation of the bulky and rigid diamantane unit into the polymer chain disrupts chain packing and restricts segmental motion, which can lead to polymers with high glass transition temperatures (Tg) and enhanced thermal stability. While specific research detailing the synthesis and properties of polyesters and polyamides derived exclusively from this compound is not extensively documented in publicly available literature, the principles of polymer chemistry suggest that its use would yield materials with properties distinct from those made with conventional aliphatic or aromatic dicarboxylic acids. The introduction of diamondoid moieties into polymer backbones is a known strategy to improve the thermal characteristics of the resulting materials. For instance, adamantane-containing polyimides exhibit significantly high glass transition temperatures, ranging from 285–440 °C, along with excellent thermal and mechanical properties rsc.org. The rigid structure of the diamantane unit in this compound is expected to impart similar, if not enhanced, thermal stability to aliphatic polymers by acting as a thermal barrier that mitigates chain scission and oxidative degradation at elevated temperatures.
Below is a data table illustrating the general thermal properties of high-performance polymers, which are the target for monomers like this compound.
| Polymer Class | Monomers | Typical Glass Transition Temperature (°C) | Key Properties |
| Polyesters (e.g., PET) | Dicarboxylic acids, Diols | 60-80 | Good mechanical strength, clarity |
| Polyamides (e.g., Nylon 6,6) | Dicarboxylic acids, Diamines | 50-80 | High strength, toughness, abrasion resistance |
| Polyimides | Dianhydrides, Diamines | >300 | Excellent thermal stability, chemical resistance |
Integration into Rigid-Rod Polymers (Polybenzoxazoles, Polybenzimidazoles)
Rigid-rod polymers, such as polybenzoxazoles (PBOs) and polybenzimidazoles (PBIs), are known for their exceptional thermal and mechanical properties. The synthesis of these polymers typically involves the polycondensation of aromatic tetraamines or bis(o-aminophenols) with dicarboxylic acids. While the use of various aromatic and aliphatic dicarboxylic acids in the synthesis of PBIs has been explored, the specific integration of this compound into these rigid-rod polymer backbones is not well-documented in available research. However, the synthesis of aliphatic PBIs through the high-temperature polycondensation of 3,3′-diaminobenzidine (DAB) with various aliphatic dicarboxylic acids has been reported to yield polymers with high mechanical strength and thermal stability nih.gov. This suggests that cage-like dicarboxylic acids such as this compound could potentially be used to create novel PBI structures with unique properties derived from the diamondoid cage. The rigid, three-dimensional nature of the diamantane unit could influence the polymer's morphology and intermolecular interactions, potentially leading to materials with tailored properties for specialized applications.
Contributions to Advanced Materials Development
The precise structure of this compound has enabled its use in the bottom-up fabrication of novel nanomaterials and complex molecular architectures, showcasing its versatility beyond traditional polymer chemistry.
Fabrication of One-Dimensional Diamond Nanowires within Carbon Nanotubes
A significant application of this compound is in the template-assisted synthesis of one-dimensional diamond nanowires. Researchers have successfully fabricated these sp³-hybridized carbon nanostructures by the thermal annealing of this compound inside carbon nanotubes under a hydrogen atmosphere. The confinement within the carbon nanotubes directs the assembly and reaction of the diamondoid molecules. High-resolution transmission electron microscopy (HR-TEM) and Raman spectroscopy have been used to confirm the formation of these diamond nanowires. This innovative approach provides a pathway for the creation of well-defined, one-dimensional diamond nanostructures, which are expected to possess unique electronic and mechanical properties.
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their pore size, shape, and functionality, can be tuned by judiciously selecting the metal and organic linker. Dicarboxylic acids are commonly used as linkers in MOF synthesis. The rigid and well-defined geometry of this compound makes it an excellent candidate for a linker in the design of novel MOFs. The bisapical arrangement of the carboxylate groups provides a specific directionality that can be exploited to build robust, three-dimensional frameworks.
The following table summarizes key aspects of Zr-based MOFs, highlighting the potential role of novel linkers like this compound.
| MOF Component | Role in Structure and Properties | Potential Contribution of this compound |
| Metal Cluster (e.g., Zr₆) | Forms the inorganic nodes, providing structural stability. | Would coordinate with the carboxylate groups to form the framework. |
| Organic Linker | Connects the metal clusters, determines pore size and functionality. | The rigid diamantane cage would create a robust and porous framework with a unique topology. |
| Solvent | Can influence the crystallization process and final structure. | The choice of solvent would be critical in the solvothermal synthesis. |
On-Surface Chemistry for Self-Assembly and Nanostructure Formation
The ability of molecules to self-assemble on surfaces into well-ordered nanostructures is a cornerstone of nanoscience and nanotechnology. Carboxylic acids are known to form ordered, two-dimensional structures on surfaces like highly oriented pyrolytic graphite (HOPG) through hydrogen bonding interactions, as observed by scanning tunneling microscopy (STM) nih.govnih.govresearchgate.net.
Formation of Nanodiamond Disulfur Chains
While the direct formation of nanodiamond disulfur chains from this compound is not extensively documented in readily available literature, a closely related and significant application is the formation of one-dimensional diamond nanowires. This process utilizes this compound as a precursor for the synthesis of these highly ordered, sp³-hybridized carbon nanostructures.
The synthesis of these diamond nanowires has been achieved through a "face-fused" reaction strategy. nih.gov In this method, this compound molecules are encapsulated within the confined spaces of carbon nanotubes. nih.gov The carbon nanotubes act as templates, directing the assembly and subsequent reaction of the diamondoid molecules. The process is initiated by pulling the individual this compound molecules into the nanotubes, a phenomenon driven by forces analogous to capillary action. nih.gov
Subsequent thermal annealing of the this compound within the carbon nanotubes, often in a hydrogen atmosphere, induces a fusion reaction. nih.gov This reaction is a mechanistically complex polymerization process that results in the formation of extended diamondoid cages, effectively creating a one-dimensional diamond nanowire. nih.gov High-resolution transmission electron microscopy (HR-TEM) images and Raman spectroscopy have been used to confirm the sp³ diamond structure of the nanowires formed through this template-assisted method. nih.gov This innovative approach provides a pathway for the bottom-up synthesis of diamond nanostructures with potential applications in nanoelectronics and other advanced technologies.
Supramolecular Aggregation and Self-Assembly Research
The precise arrangement of carboxylic acid functional groups on the rigid diamantane scaffold of this compound makes it an excellent candidate for studies in supramolecular chemistry and self-assembly. The predictable geometry and hydrogen bonding capabilities of this molecule allow for the formation of highly ordered aggregates, particularly in controlled environments.
Self-Organization in Ultracold Environments
In the unique conditions of ultracold environments, such as those achieved in superfluid helium nanodroplets at temperatures below 1 Kelvin, this compound exhibits remarkable self-organization behavior. smolecule.com Within these ultracold conditions, the carboxylic acid groups of the molecule form distinct pairwise hydrogen bonding patterns. smolecule.com These interactions follow an oxygen-hydrogen to oxygen-carbon motif, which dictates the assembly of the molecules into larger structures. smolecule.com
The hydrogen bonding interactions are so energetically favorable that they overcome other forces, such as the London dispersion forces between the diamondoid cages and the stabilizing solvation interactions with the surrounding helium atoms. smolecule.com This strong preference for hydrogen bonding drives the aggregation of the this compound molecules into well-defined clusters, even when they are initially isolated and solvated by helium. smolecule.com A particularly noteworthy outcome of this self-assembly is the formation of cyclic supramolecular structures. smolecule.com These cyclic assemblies feature a polar cavity at the center, surrounded by the non-polar diamondoid exterior, creating architectures of significant interest for the design of porous materials. smolecule.com
Cluster Formation and Intermolecular Interactions
The study of cluster formation of this compound derivatives using techniques such as time-of-flight mass spectrometry has revealed the presence of "magic numbers" in the cluster distribution. smolecule.com These magic numbers correspond to clusters of specific sizes that are particularly stable, indicating a preference for certain aggregation numbers. This observation underscores the highly specific nature of the intermolecular interactions governing the self-assembly process.
The primary intermolecular interaction driving the formation of these clusters is hydrogen bonding between the carboxylic acid moieties. As noted, these hydrogen bonds are strong enough to dominate over other weaker interactions. The well-defined tetrahedral geometry of the diamantane core, in conjunction with the strategically positioned carboxylate groups, provides a predictable framework for the formation of these hydrogen-bonded networks.
| Parameter | Value/Observation | Environment |
| Hydrogen Bond Pattern | Oxygen-hydrogen to oxygen-carbon | Helium nanodroplets |
| Cluster Formation | Exhibits "magic number" sequences | Ultracold assembly |
| Dominant Interaction | Hydrogen bonding over dispersion forces | Comparative analysis |
| Assembly Temperature | Below 1 Kelvin | Superfluid helium |
Theoretical and Computational Investigations of 4,9 Diamantanedicarboxylic Acid and Its Derivatives
Quantum Mechanical and Density Functional Theory (DFT) Studies
Quantum mechanical calculations are fundamental to predicting the intrinsic properties of 4,9-diamantanedicarboxylic acid. DFT, in particular, has become a standard method for studying diamondoid systems due to its balance of accuracy and computational cost. researchgate.net It focuses on the electron density rather than the complex many-electron wavefunction, making it suitable for the structural and electronic analysis of relatively large molecules like diamondoids. researchgate.net
Theoretical studies confirm the exceptional stability of the diamondoid cage structure, which is a fundamental characteristic derived from its rigid, strain-free network of cyclohexane (B81311) rings in chair conformations. researchgate.netarxiv.org Computational methods, such as DFT using the B3LYP functional with a 6-31G* basis set, are employed to determine the optimized geometries of diamondoids. researchgate.net These calculations provide precise bond lengths, bond angles, and conformational details.
The electronic properties are primarily characterized by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical parameter that determines the molecule's chemical reactivity and optical and electronic properties. researchgate.net For diamondoids, the gap is relatively large, indicating high stability. Theoretical calculations show a quantum confinement effect, where the HOMO-LUMO gap decreases as the size of the diamondoid cage increases. researchgate.net
Table 1: Calculated Electronic Properties of Diamondoids
This table presents theoretically calculated HOMO-LUMO energy gaps for various diamondoid molecules, illustrating the quantum confinement effect. Data is derived from DFT calculations. researchgate.net
| Diamondoid | Formula | HOMO-LUMO Gap (eV) |
| Adamantane (B196018) | C₁₀H₁₆ | 7.46 |
| Diamantane | C₁₄H₂₀ | 6.88 |
| Tetramantane | C₂₂H₂₈ | 6.13 |
| Decamantane | C₄₆H₅₂ | 5.50 |
The electronic properties of diamondoids can be precisely tuned by chemical functionalization. researchgate.net Attaching functional groups, such as the two carboxylic acid (-COOH) groups in this compound, significantly alters the electronic structure and, consequently, the HOMO-LUMO gap. The carboxyl groups introduce new energy states, generally lowering the band gap compared to the parent diamantane molecule.
Computational studies allow for the systematic investigation of how different functional groups modify the band gap. By modeling the attachment of various electron-donating or electron-withdrawing groups at specific sites on the diamondoid cage, scientists can predict how to engineer the band gap for specific applications, such as in semiconductors or molecular electronic components. researchgate.net This predictive power is essential for designing novel diamondoid derivatives with tailored electronic characteristics before undertaking complex and costly synthesis. researchgate.net
Derivatives of this compound are promising candidates for use in molecular electronics. researchgate.net Theoretical modeling is essential for understanding charge transport through single-molecule junctions, where a single molecule is connected between two metal electrodes. researchgate.netresearchgate.net The standard experimental technique for creating and measuring these junctions is the Scanning Tunneling Microscopy-Break Junction (STM-BJ) method. csic.es
Computationally, the electronic transport properties are investigated using a combination of DFT and the non-equilibrium Green's function (NEGF) formalism. researchgate.net This approach allows for the calculation of the transmission spectrum, which describes the probability of an electron passing through the molecule at a given energy. From the transmission spectrum, the electrical conductance of the molecular junction can be determined. researchgate.net Studies on similar molecular systems show that conductance is highly sensitive to the molecule's structure, its anchoring groups (e.g., amines or thiols), and its conformation within the junction. researchgate.net For molecules like diamantanedicarboxylic acid, theoretical models can predict how the rigid diamondoid core and the terminal carboxyl groups would mediate electron flow, providing a blueprint for designing molecular wires.
Table 2: Methods for Investigating Molecular Conductance
| Technique/Formalism | Purpose |
| Scanning Tunneling Microscopy-Break Junction (STM-BJ) | Experimentally creates and measures the conductance of single-molecule junctions. csic.es |
| Density Functional Theory (DFT) | Calculates the optimized geometry and electronic structure of the molecule within the junction. researchgate.net |
| Non-equilibrium Green's Function (NEGF) | A theoretical formalism used with DFT to calculate electron transmission and conductance. researchgate.net |
Computational Modeling of Reaction Pathways and Intermediates
While experimental synthesis of diamondoids often involves Lewis acid-catalyzed rearrangements of other hydrocarbons, computational chemistry offers a way to understand the complex mechanisms behind these reactions. arxiv.org DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates.
For the synthesis and functionalization of this compound, computational modeling can help elucidate the most favorable reaction pathways. By calculating the activation energies for different potential steps, researchers can predict reaction outcomes and optimize conditions for temperature, pressure, and catalysts. This theoretical insight is invaluable for improving the yield and selectivity of synthetic routes, making the production of these complex molecules more efficient.
Simulation of Self-Assembly Processes and Cluster Formation
The functional groups on this compound enable it to self-assemble into larger, ordered structures. nih.gov The carboxylic acid groups are excellent hydrogen bond donors and acceptors, and this interaction is the primary driving force behind the formation of supramolecular networks. nih.gov
Computational simulations, including molecular dynamics, are used to investigate how these molecules aggregate. nih.gov Studies on diamondoid acids have shown that they form exceptionally stable clusters. nih.gov For instance, computational analysis combined with experimental mass spectrometry has identified specific "magic numbers"—cluster sizes of high stability. nih.gov Diamantane medial acid has been observed to form a particularly stable pentamer (a cluster of five molecules), while other derivatives form stable dimers or tetramers. nih.gov These simulations reveal that hydrogen bonding completely governs the self-organization process, leading to the formation of cyclic clusters with a polar interior (the interacting carboxyl groups) and a non-polar exterior (the diamondoid cage). nih.gov
Table 3: Computationally Identified Stable Clusters of Diamondoid Acids
| Compound | Observed Stable Cluster Size (Magic Number) |
| Adamantane Acid | 5 molecules nih.gov |
| Diamantane Medial Acid | 5 molecules nih.gov |
| Diamantane Bis-apical Diacid | 4 molecules nih.gov |
Prediction of Novel Diamondoid Structures and Properties
One of the most powerful applications of computational chemistry is the ability to design and predict the properties of novel molecules before they are ever created in a lab. researchgate.net Starting with the this compound framework, researchers can computationally explore a vast chemical space by adding or modifying functional groups.
Using DFT and other ab initio methods, the structural, electronic, thermal, and mechanical properties of these hypothetical diamondoid derivatives can be calculated. researchgate.net This in-silico screening process allows scientists to identify new structures with desirable characteristics for specific applications, whether for advanced polymers, nanotechnology, or molecular electronics. researchgate.netarxiv.org This predictive capability accelerates the discovery of new materials by focusing experimental efforts on the most promising candidates.
Comparative Studies and Broader Context Within Diamondoid Chemistry Research
Comparison with Other Diamondoid Carboxylic Acids and Functionalized Analogues
The properties and reactivity of 4,9-diamantanedicarboxylic acid are best understood when compared with other diamondoid carboxylic acids and their functionalized counterparts. Diamondoids, with adamantane (B196018) as the simplest member, are cage-like hydrocarbons that mimic the crystal lattice of diamond. wikipedia.org Their rigid, three-dimensional structure imparts unique characteristics to their derivatives.
The position of the functional group on the diamondoid cage is crucial in determining the molecule's properties. In this compound, the two carboxylic acid groups are located at the apical (bridgehead) positions of the diamantane framework. smolecule.com This specific positioning influences its use as a monomer in polymer chemistry, where it can create highly regular and thermally stable polyesters and polyamides. smolecule.com
In contrast, diamondoid monocarboxylic acids, such as adamantane carboxylic acid, are foundational building blocks but lack the difunctionality needed for direct polymerization. The synthesis of various diamondoid carboxylic acids can be achieved through methods like the Koch-Haaf reaction, which involves the carboxylation of the diamondoid alcohol or bromide. researchgate.net For instance, procedures have been developed for the synthesis of apical mono-, di-, and tricarboxylic acids of triamantane (B83405), rsc.orgtetramantane, and [1(2,3)4]pentamantane. researchgate.net
The reactivity also differs between apical and medial positions on the diamondoid structure. For example, in the bromination of pentamantane, the medial position is favored for substitution. wikipedia.org This selectivity is a key consideration in the synthesis of specifically functionalized diamondoids.
Functionalized analogues, such as diamondoid diols or diamines, serve as precursors to other derivatives. For instance, the hydrolysis of dibromodiamantane can yield the corresponding diol, which can then be oxidized to form this compound. smolecule.com These analogues are instrumental in creating a diverse range of materials, from organocatalysts to molecular electronics. nih.gov
Table 1: Comparison of Select Diamondoid Carboxylic Acids
| Compound Name | Number of Carboxyl Groups | Position of Functional Groups | Key Features |
|---|---|---|---|
| Adamantane-1-carboxylic acid | 1 | Apical | Monofunctional, basic building block. |
| This compound | 2 | Apical | Difunctional, suitable for polymerization. smolecule.com |
| Triamantane tricarboxylic acid | 3 | Apical | Trifunctional, potential for cross-linked polymers. researchgate.net |
Strategies for Controlled Functionalization of Higher Diamondoids
The controlled functionalization of higher diamondoids, which include structures larger than adamantane and diamantane, presents a significant synthetic challenge and is a key area of research. acs.org The goal is to selectively introduce functional groups at specific positions on the diamondoid framework to tailor their properties for specific applications.
One of the primary strategies involves direct C-H bond functionalization. acs.org This approach is attractive due to the abundance of C-H bonds in diamondoids. However, the high bond dissociation energies of these C-H bonds necessitate reactive intermediates, such as radicals or carbocations. acs.org
Photoredox catalysis has emerged as a powerful tool for the selective functionalization of diamondoids. uni-giessen.de For instance, a method using pyrylium (B1242799) photocatalysts has been developed for the 3°-selective C-H functionalization of diamondoids, including diamantane. uni-giessen.de This strategy allows for the formation of C-C bonds with a variety of activated acceptors. uni-giessen.de However, achieving high regioselectivity between the different tertiary sites (apical vs. medial) remains a challenge. uni-giessen.de
The Koch-Haaf reaction and related carboxylation methods are also crucial for introducing carboxyl groups. researchgate.net Optimization of reaction conditions, such as the concentration of sulfuric acid and the pressure of carbon monoxide, is critical for achieving high yields of the desired dicarboxylic acid, as seen in the synthesis of this compound. smolecule.com
Another strategy involves the synthesis of precursors with functional groups that can be further modified. For example, the bromination of diamantane at the 4 and 9 positions provides a handle for subsequent nucleophilic substitution or elimination reactions. smolecule.com The synthesis of unequally disubstituted diamondoids can be achieved through the monoprotection of diols, which allows for selective reactions at the unprotected hydroxyl group. wiley-vch.de
These strategies for controlled functionalization are essential for unlocking the full potential of higher diamondoids as building blocks for advanced materials.
Evolution of Diamondoid Chemistry: From Basic Synthesis to Nanomaterial Applications
The field of diamondoid chemistry has evolved significantly since the initial discovery and synthesis of adamantane. worldscientific.comgeoscienceworld.org Initially, diamondoids were considered mere chemical curiosities. worldscientific.com The groundbreaking work of Schleyer and others in developing synthetic routes to adamantane and diamantane through Lewis acid-catalyzed rearrangements paved the way for more systematic studies of these unique molecules. acs.orgworldscientific.com
The initial focus of diamondoid chemistry was on fundamental synthesis and understanding the unique stability and reactivity of these cage-like hydrocarbons. acs.org The discovery that diamondoids occur naturally in petroleum deposits provided a source for larger quantities of these compounds, enabling further research into their properties and potential applications. wikipedia.orgrsc.org
In recent decades, the focus has shifted towards the application of diamondoids as advanced molecular building blocks. Their rigidity, thermal stability, and well-defined structures make them ideal components for a wide range of applications. The ability to functionalize diamondoids has been a key driver of this evolution, allowing for their incorporation into polymers, pharmaceuticals, and electronic materials. nih.gov
The development of "bottom-up" strategies in nanotechnology has further propelled the importance of diamondoid chemistry. Functionalized diamondoids can self-assemble into highly ordered structures, such as micro- and nanocrystals, from the vapor phase. This self-assembly behavior is highly dependent on the type and position of the functional groups on the diamondoid core. Furthermore, diamondoids are being explored as precursors for the synthesis of higher diamondoids and even for the growth of diamond structures under milder conditions than traditional methods.
The journey of diamondoid chemistry from the synthesis of a single cage molecule to the construction of complex nanomaterials illustrates a remarkable progression in chemical science.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₆H₂₀O₄ |
| Adamantane | C₁₀H₁₆ |
| Diamantane | C₁₄H₂₀ |
| Triamantane | C₁₈H₂₄ |
| Tetramantane | C₂₂H₂₈ |
| Pentamantane | C₂₆H₃₂ |
| Adamantane-1-carboxylic acid | C₁₁H₁₆O₂ |
| Bromine | Br₂ |
| Carbon monoxide | CO |
| Sulfuric acid | H₂SO₄ |
| Polyester | Varies |
| Polyamide | Varies |
| 4,9-Dibromodiamantane (B8645885) | C₁₄H₁₈Br₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
